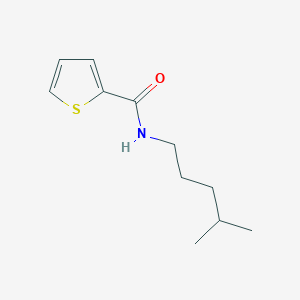

N-(4-methylpentyl)thiophene-2-carboxamide

Description

Contextualization within the Broader Field of Thiophene-Based Carboxamide Chemistry

Thiophene-based carboxamides are a well-established class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science. rsc.orgresearchgate.net The core structure consists of a five-membered aromatic thiophene (B33073) ring attached to a carboxamide functional group (-C(=O)NRR'). This scaffold is recognized for its ability to engage in various biological interactions, often acting as a versatile pharmacophore in drug discovery. mdpi.comnih.gov

The thiophene ring itself, being an isostere of benzene, can mimic phenyl groups in biological systems while offering distinct electronic and steric properties. mdpi.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. mdpi.com The carboxamide linkage provides a rigid and planar unit capable of acting as both a hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with biological macromolecules. researchgate.net

The versatility of the thiophene carboxamide scaffold lies in the ease with which substitutions can be made at various positions on both the thiophene ring and the amide nitrogen. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, to optimize its biological activity. nih.govjst.go.jp Researchers have explored a wide array of derivatives, leading to the discovery of compounds with diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgnih.govnih.gov

Rationale for Investigating N-(4-methylpentyl)thiophene-2-carboxamide as a Novel Chemical Entity

The investigation into this compound is driven by the principles of rational drug design and the ongoing quest for novel chemical entities with improved or unique biological profiles. The specific structural features of this molecule provide a compelling rationale for its synthesis and evaluation.

The "N-(4-methylpentyl)" substituent is a key feature of interest. The length and branching of this alkyl chain can significantly influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that modifications to the N-alkyl substituent can have a profound impact on biological activity. nih.govjst.go.jpjst.go.jp For instance, altering the chain length can affect how the molecule fits into the binding pocket of a target protein.

The 4-methyl branching on the pentyl chain introduces a specific steric element. This can potentially enhance binding selectivity to a particular biological target by creating more specific van der Waals interactions. The exploration of such branched alkyl chains is a common strategy in medicinal chemistry to probe the topology of receptor binding sites and to improve potency and selectivity.

The thiophene-2-carboxamide core provides a proven platform for biological activity. By systematically modifying the N-substituent, as in the case of this compound, researchers aim to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved therapeutic indices compared to existing analogs.

Overview of Relevant Prior Research on Analogous Thiophene Carboxamide Scaffolds

A substantial body of research on analogous thiophene carboxamide scaffolds provides a strong foundation for the investigation of this compound. Studies have revealed a wide range of biological activities associated with this class of compounds.

For example, various thiophene-2-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.commdpi.com Some of these compounds have been shown to inhibit key enzymes involved in cancer progression or to induce apoptosis in cancer cells. nih.gov The nature of the substituent on the amide nitrogen has been shown to be a critical determinant of their cytotoxic activity. nih.govjst.go.jp

In the realm of infectious diseases, thiophene carboxamides have demonstrated promising antibacterial and antifungal activities. nih.gov Research has shown that N-substituted thiophene-2-carboxamides can be effective against various pathogenic microorganisms. For instance, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and showed efficacy against extended-spectrum-β-lactamase producing clinical strains of Escherichia coli. mdpi.comresearchgate.net

Furthermore, structure-activity relationship studies have been a common theme in the exploration of thiophene carboxamides. These studies systematically modify the structure of the molecule and assess the impact on its biological activity. For example, research on thiophene-3-carboxamide (B1338676) derivatives has elucidated key structural features required for the inhibition of c-Jun N-terminal kinase (JNK), a protein involved in inflammatory responses. nih.gov

The table below summarizes the properties of some analogous thiophene carboxamide compounds, providing a comparative context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity/Area of Research |

| Thiophene-2-carboxamide | C5H5NOS | 127.16 | Building block for synthesis |

| N-(4-methylphenyl)thiophene-2-carboxamide | C12H11NOS | 217.29 | Chemical intermediate |

| N-(4-fluorophenyl)thiophene-2-carboxamide | C11H8FNOS | 221.25 | Chemical synthesis |

| 2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide | C13H20N2OS | 252.38 | Research chemical |

| N-[(4-methylpiperidin-1-yl)carbothioyl]thiophene-2-carboxamide | C12H16N2OS2 | 268.40 | Potential biological activity |

This existing body of work underscores the potential of the thiophene carboxamide scaffold and provides a clear impetus for the synthesis and investigation of novel derivatives such as this compound. The knowledge gained from these prior studies will be invaluable in guiding the exploration of its chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

N-(4-methylpentyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H17NOS/c1-9(2)5-3-7-12-11(13)10-6-4-8-14-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,13) |

InChI Key |

UCXJBDICTDGRHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCNC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies for N 4 Methylpentyl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Proposed Synthetic Pathways

A common retrosynthetic approach for N-(4-methylpentyl)thiophene-2-carboxamide involves disconnecting the amide bond, which is the most synthetically accessible linkage. This disconnection yields two primary starting materials: thiophene-2-carboxylic acid (or an activated derivative) and 4-methylpentan-1-amine.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic analysis simplifies the synthesis into a straightforward amide bond formation between a thiophene-based carboxylic acid and an alkyl amine.

The primary synthetic route involves the coupling of thiophene-2-carboxylic acid with 4-methylpentan-1-amine. This can be achieved through several well-established methods for amide bond formation.

Route 1: Acid Chloride Formation

A reliable method involves the conversion of thiophene-2-carboxylic acid to its more reactive acid chloride derivative, thiophene-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acid chloride is then reacted with 4-methylpentan-1-amine, usually in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.commdpi.com

Step 1: Thiophene-2-carboxylic acid + SOCl₂ → Thiophene-2-carbonyl chloride + SO₂ + HCl

Step 2: Thiophene-2-carbonyl chloride + 4-methylpentan-1-amine + Base → this compound + Base·HCl

Route 2: Direct Amide Coupling

Direct coupling of the carboxylic acid and amine can be performed using various coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This approach avoids the isolation of the often-sensitive acid chloride.

Optimizing reaction conditions is crucial for achieving high yields and purity. For direct amide coupling, a variety of catalyst and reagent systems can be employed.

Recent advancements have focused on developing efficient, one-pot reactions. One such system uses a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the N-acylation of less reactive nitrogen-containing compounds. tohoku.ac.jp This method is known for producing high chemical yields with a 1:1 substrate ratio under mild conditions. tohoku.ac.jp Another green chemistry approach involves the formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine. This can be done in a one-pot process without traditional coupling reagents. nih.gov

For specific cases, transition metal catalysts can be utilized. For instance, zinc chloride (ZnCl₂) has been shown to catalyze the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only by-product, suggesting its potential applicability in related amine reactions. rsc.org

| Method | Reagents/Catalysts | Advantages | Considerations |

|---|---|---|---|

| Acid Chloride | SOCl₂, Oxalyl chloride, Base (TEA, Pyridine) | High reactivity, often high yield. mdpi.com | Requires handling of corrosive reagents; intermediate can be moisture-sensitive. mdpi.com |

| Direct Coupling | Carbodiimides (DCC, EDC), Peptide coupling reagents (HATU, HBTU) | Milder conditions, broader functional group tolerance. | Byproducts can be difficult to remove; reagents can be expensive. |

| One-Pot DMAPO/Boc₂O | DMAPO, Boc₂O | High yield, mild conditions, scalable. tohoku.ac.jp | May require optimization for specific substrates. |

| Thioester Intermediate | Dithiocarbamate | Green, avoids traditional coupling reagents, one-pot. nih.gov | Potential for competitive hydrolysis of the thioester. nih.gov |

Exploration of Structural Modifications on the N-(4-methylpentyl) Moiety

Modifying the N-(4-methylpentyl) side chain can significantly alter the compound's physicochemical properties. Research into analogous structures has shown that the length and branching of the N-alkyl chain play a crucial role in the biological activity of thiophene (B33073) carboxamides. jst.go.jp

Strategies for modification include:

Chain Length Variation: Synthesizing homologs by using different primary amines (e.g., N-butyl, N-hexyl, N-octyl) in the coupling reaction. Studies on similar compounds have indicated that shortening or lengthening the alkyl chain can significantly impact activity. jst.go.jp

Introduction of Functional Groups: The 4-methylpentyl moiety can be derived from a starting amine that already contains functional groups, such as hydroxyl or halogen groups. Alternatively, post-synthesis modification could be attempted, although this is often more challenging due to the relative inertness of the alkyl chain.

N-Alkylation/Arylation: The amide nitrogen itself can be further functionalized. For secondary amides, selective mono-N-methylation or other N-alkylations can be achieved using specific reagents like phenyl trimethylammonium iodide, which offers high selectivity and is suitable for late-stage modifications. researchgate.netnih.gov This can alter properties such as solubility and receptor binding affinity.

Functionalization and Derivatization of the Thiophene Ring System

The thiophene ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships. nih.gov The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, primarily at the 5-position (alpha to the sulfur and meta to the carboxamide group) and to a lesser extent at the 4-position.

Common derivatization strategies include:

Halogenation: Bromination is a common first step, often using N-bromosuccinimide (NBS). The resulting 5-bromo-thiophene intermediate is a versatile precursor for further modifications. mdpi.com

Suzuki-Miyaura Cross-Coupling: The 5-bromo derivative can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce a wide range of substituents. mdpi.com This is a powerful method for creating libraries of analogs.

Nitration and Acylation: While the carboxamide group is deactivating, electrophilic substitution like nitration or Friedel-Crafts acylation can be performed under controlled conditions to introduce nitro or acyl groups onto the ring.

Metalation and Quenching: The thiophene ring can be deprotonated using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile to introduce various functional groups.

Methodologies for Compound Purification and Isolation

The purification of this compound and its derivatives is essential to ensure high purity for characterization and further use. The choice of method depends on the scale of the reaction and the nature of the impurities.

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material. The solvent is chosen based on the compound's solubility at different temperatures.

Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexane/ethyl acetate) of appropriate polarity to separate the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov

Spectroscopic Confirmation: After purification, the structure and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govnih.gov Purity levels greater than 92-95% are typically targeted. nih.gov

| Technique | Purpose | Typical Conditions/Reagents |

|---|---|---|

| Recrystallization | Purification of solid products. | Solvents like ethanol, methanol, ethyl acetate, or mixtures with water/hexane. |

| Column Chromatography | Separation of compounds from a mixture. | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl Acetate gradient. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development. | Silica gel plates, visualized with UV light or chemical stains. |

| NMR Spectroscopy | Structural elucidation and purity assessment. | Deuterated solvents (e.g., CDCl₃, DMSO-d₆). |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Techniques like ESI (Electrospray Ionization) or EI (Electron Impact). |

Investigation of Biological Activities of N 4 Methylpentyl Thiophene 2 Carboxamide

In Vitro Antimicrobial Research

The potential of N-(4-methylpentyl)thiophene-2-carboxamide as an antimicrobial agent has been a subject of scientific investigation. Research in this area has sought to determine its spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and protozoa.

Evaluation of Antibacterial Spectrum and Potency against Bacterial Strains

There is no publicly available research data detailing the evaluation of this compound against bacterial strains, including ESBL-producing Escherichia coli. While studies have been conducted on other thiophene (B33073) carboxamide derivatives, showing activity against such resistant bacteria, specific findings for the N-(4-methylpentyl) analogue are not present in the current scientific literature.

Analysis of Antifungal and Antiprotozoal Activities

Similarly, a comprehensive search of scientific databases reveals a lack of specific studies investigating the antifungal and antiprotozoal activities of this compound. Research on analogous compounds with thiophene and carboxamide moieties has indicated potential in these areas, but direct experimental data for the specified compound is not available.

Antiproliferative and Anticancer Mechanism Studies (in vitro)

The potential of this compound as an anticancer agent has been another area of research interest. These in vitro studies aim to assess its ability to inhibit the growth of cancer cells and to elucidate the underlying molecular mechanisms of its action.

Assessment of Growth Inhibition across Diverse Cancer Cell Lines

Specific data on the assessment of growth inhibition by this compound across diverse cancer cell lines such as Hep3B, MCF-7, K562, HepG2, and MDA-MB-231 is not found in the available scientific literature. While related thiophene-based compounds have been evaluated for their antiproliferative effects against these and other cell lines, the results are not directly applicable to this compound.

Investigation of Tubulin Polymerization Interference as a Mechanism

There are no specific studies available that investigate the interference of tubulin polymerization as a potential anticancer mechanism for this compound. This mechanism is significant for other compounds within the broader class of thiophene derivatives, but research has not yet been published to confirm this activity for the specific compound .

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile. However, there is currently no published research detailing enzyme inhibition studies conducted specifically with this compound.

Characterization of Beta-Lactamase Inhibitory Activity

The thiophene-2-carboxamide scaffold, central to this compound, has been identified as a promising framework for the development of beta-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, poses a significant global health threat. nih.gov The search for non-β-lactam inhibitors is crucial to combat this resistance.

Studies on analogues, specifically N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have demonstrated notable antibacterial effects against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.comnih.govmedchemexpress.cn Molecular docking studies of these thiophene-2-carboxamide derivatives have shown effective binding within the active site of the β-lactamase enzyme. mdpi.comnih.gov Certain analogues exhibited high activity, suggesting a strong interaction with the binding pocket residues of the enzyme. nih.govmdpi.com The carboxamide bond (-CO-NH-), a fundamental component of proteins, provides a stable scaffold that is resistant to hydrolysis, making it an attractive feature for inhibitor design. nih.gov These findings suggest that this compound could function as a potential inhibitor of β-lactamase, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Analysis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity. nih.gov The thiophene core is recognized for its ability to bind to various receptors with high affinity, and several studies have explored thiophene derivatives as PTP1B inhibitors. lookchem.com

Research has indicated that thiophene-2-carboxamides bearing aryl substituents exhibit cytotoxicity in several cancer cell lines, a mechanism potentially mediated through PTP1B inhibition. mdpi.comnih.gov More specifically, studies on novel thiophene derivatives have led to the identification of potent and selective competitive inhibitors of PTP1B. lookchem.com Systematic efforts to modify diacid thiophene PTP1B inhibitors have shown that replacing a carboxylic acid group with other ionizable functional groups can retain competitive inhibition while improving potency. nih.gov A 2-N-amido-thiophene derivative has also been highlighted as a selective PTP1B inhibitor with cellular activity. researchgate.net These collective findings support the potential of the this compound structure as a scaffold for developing PTP1B inhibitors.

Examination of Cholinesterase Activity Modulation

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease. A study on 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, which are structurally similar to this compound, investigated their potential for in vitro cholinesterase inhibition. nih.gov This line of research suggests that the thiophene-2-carboxamide scaffold is being actively explored for its effects on enzymes relevant to neurological conditions. While specific data on this compound is not detailed, the activity of its close analogues provides a strong rationale for its potential role in modulating cholinesterase activity.

Study of Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to numerous cellular processes, and its dysregulation, particularly of the PI3Kα isoform, is common in cancer. nih.gov Consequently, PI3Kα is a major target for anticancer drug development. Research has successfully identified tetra-substituted thiophene derivatives as highly potent and selective PI3K inhibitors. researchgate.netnih.gov

Through structure-based drug design, thiophene-based compounds have been developed that exhibit subnanomolar potency against PI3Kα and demonstrate significant selectivity over other related kinases like mTOR. medchemexpress.cnresearchgate.netnih.gov Replacing a carboxylic acid group on the thiophene scaffold with a carboxamide was shown to improve PI3Kα binding and cellular potency. nih.gov Further rational design has led to novel 2,3,4,5-tetra-substituted thiophene derivatives with nanomolar PI3Kα inhibitory activity and high selectivity against other isoforms (β, γ, δ). nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing targeted PI3Kα inhibitors for cancer therapy.

| Compound Type | Key Structural Feature | Reported Activity | Selectivity Profile |

|---|---|---|---|

| Tetra-substituted Thiophene | Carboxylic Amide | <1 µM cellular potency | Good selectivity over mTOR |

| Tetra-substituted Thiophene | Triazole Moiety | Subnanomolar PI3Kα potency | >7000-fold selectivity against mTOR |

| 2,3,4,5-tetra-substituted Thiophene | Diaryl Urea or N-Acylarylhydrazone | Nanomolar PI3Kα potency | High selectivity against PI3Kβ, γ, δ and mTOR |

Exploration of Immunomodulatory and Anti-inflammatory Properties in Cellular Models

Thiophene-based compounds are well-regarded as "privileged structures" in drug discovery for the design of novel anti-inflammatory agents. researcher.liferesearchgate.net Commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core. researcher.liferesearchgate.net The anti-inflammatory mechanisms of thiophene derivatives often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researcher.liferesearchgate.net

Structure-activity relationship studies have highlighted that the presence of an amide group on the thiophene ring is important for biological target recognition and anti-inflammatory activity. researcher.liferesearchgate.net The planar and aromatic nature of the thiophene ring facilitates binding to receptors, while functional groups like the carboxamide can enhance potency and selectivity. mdpi.com Given these established precedents, this compound is a strong candidate for possessing immunomodulatory and anti-inflammatory properties, likely acting through the inhibition of enzymes like COX and LOX.

Investigation of Neurological Target Modulation (e.g., GPR88 agonism, Cannabinoid receptor modulation)

The thiophene scaffold has been investigated for its interaction with various neurological targets. While no direct evidence links this compound to GPR88 agonism, as research in that area focuses on different chemotypes, nih.govnih.gov significant findings have emerged regarding its potential interaction with cannabinoid receptors.

The cannabinoid receptor type 2 (CB2) is a promising therapeutic target for managing pain and inflammation, as its activation is not associated with the psychotropic effects mediated by the CB1 receptor. nih.gov Research has specifically focused on thiophene derivatives as CB2 receptor agonists. Studies have described the synthesis and evaluation of 2-amido-3-carboxamide thiophene derivatives and 2-(1-adamantanylcarboxamido)thiophene derivatives as selective CB2 receptor agonists for potential use in pain management and treating skin inflammatory diseases. scilit.comresearchgate.net These findings strongly suggest that the this compound structure is relevant for the modulation of the CB2 receptor, indicating a potential therapeutic role in neuro-inflammatory conditions and pain.

Studies on Hypoxia-Inducible Factor (HIF) Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a condition characteristic of solid tumors. HIFs regulate genes involved in angiogenesis, metabolism, and cell survival, making them attractive targets for cancer therapy. Thiophene derivatives have been identified as inhibitors of HIF. Specifically, certain patented thiophene derivatives are described as inhibitors of HIF-2α, indicating their potential utility in cancer treatment. The core thiophene structure is central to this activity, suggesting that this compound could also function as a HIF inhibitor, thereby interfering with tumor adaptation to hypoxic environments and potentially halting cancer progression.

Structure Activity Relationship Sar Elucidation for N 4 Methylpentyl Thiophene 2 Carboxamide Derivatives

Correlating N-Substituent Structural Variations with Biological Profiles

The biological activity of thiophene-2-carboxamide derivatives is significantly influenced by the structural characteristics of the N-substituent. Variations in the alkyl chain length, branching, and the presence of cyclic moieties on the amide nitrogen can lead to profound changes in the compound's interaction with biological targets.

In the case of N-(4-methylpentyl)thiophene-2-carboxamide, the 4-methylpentyl group is a key determinant of its lipophilicity. The branched nature of this alkyl chain can influence how the molecule fits into the binding pocket of a target protein. The table below illustrates how hypothetical variations in the N-alkyl substituent could be expected to alter the biological profile based on general SAR principles observed in similar compound classes.

| N-Substituent | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |

| n-Pentyl | High | May enhance membrane permeability. |

| 4-Methylpentyl | High (with branching) | Branching may provide a better fit in specific hydrophobic pockets, potentially increasing potency. |

| Cyclopentyl | Moderate | Introduces conformational rigidity which could be favorable or unfavorable depending on the target. |

| 2-Hydroxyethyl | Low | Increased hydrophilicity may improve solubility but could decrease cell membrane penetration. |

Impact of Thiophene (B33073) Ring Substitutions on Potency and Selectivity

Substitutions on the thiophene ring of this compound derivatives provide another avenue for modulating their pharmacological properties. The electronic and steric effects of these substituents can alter the molecule's interaction with its biological target, thereby affecting both potency and selectivity.

Studies on various thiophene derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact their biological activity. For example, the presence of a nitro group, a strong electron-withdrawing group, has been correlated with the biological activity of some nitrothiophenes. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also modulate activity, in some cases by increasing the electron density of the thiophene ring. nih.gov

The position of the substituent on the thiophene ring is also critical. For instance, substitutions at the 5-position of the thiophene ring in related carboxamides have been shown to be a key area for modification to enhance potency. The following table provides a hypothetical overview of how different substituents on the thiophene ring might influence the activity of this compound derivatives.

| Thiophene Ring Substituent (at position 5) | Electronic Effect | Potential Impact on Potency and Selectivity |

| -H (unsubstituted) | Neutral | Baseline activity. |

| -Br | Electron-withdrawing | Can enhance binding through halogen bonding and increase lipophilicity. |

| -NO₂ | Strongly electron-withdrawing | May increase activity but could also introduce toxicity. |

| -CH₃ | Electron-donating | Can fill a hydrophobic pocket and potentially increase metabolic stability. |

| -OCH₃ | Electron-donating | May form hydrogen bonds and alter solubility. nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to bind to a biological target. The molecule is not rigid and can adopt various conformations due to the rotation around single bonds, particularly the amide bond and the bond connecting the thiophene ring to the carboxamide group.

Conformational analysis of similar aryl amides, including N-methylthiophene-2-carboxamide, has been performed using computational methods and NMR experiments. researchgate.net These studies reveal that such molecules often exhibit a preference for a planar conformation where the thiophene ring and the amide group lie in the same plane. This planarity is often stabilized by an intramolecular hydrogen bond between the amide N-H and the thiophene sulfur atom. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Molecular Targets in Relevant Biological Systems

No studies identifying or validating specific molecular targets for N-(4-methylpentyl)thiophene-2-carboxamide have been found in the scientific literature.

Detailed Ligand-Receptor Interaction Profiling

There is no available data detailing the interaction profile of this compound with any biological receptor.

Analysis of Cellular Pathway Perturbation and Signaling Cascade Modulation

No research has been published analyzing the perturbation of cellular pathways or the modulation of signaling cascades by this compound.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

No molecular dynamics simulation studies for this compound have been reported in the literature to elucidate its binding stability or conformational changes upon interacting with a receptor.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies to Predict Binding Modes and Affinities with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely employed to understand the binding mechanism and affinity of potential drug candidates with their protein targets. Studies on various thiophene (B33073) carboxamide derivatives have demonstrated their potential to interact with a range of biologically significant proteins.

Research has shown that thiophene carboxamide scaffolds can effectively bind to the active sites of various enzymes and receptors. For instance, docking studies of novel thiophene-2-carboxamide derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in both diabetes and cancer, revealed key interactions necessary for inhibition. researchgate.net Similarly, other analogs have been docked against targets like the colchicine-binding site of tubulin, which is crucial for anticancer activity, and bacterial enzymes such as β-lactamase, highlighting their potential as antimicrobial agents. nih.govmdpi.com

The binding mode for these compounds typically involves a combination of interactions:

Hydrogen Bonding: The carboxamide linker (-CONH-) is a key pharmacophoric feature, often forming crucial hydrogen bonds with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The thiophene ring and the N-alkyl substituent (in this case, the 4-methylpentyl group) can engage in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the ligand within the binding pocket. nih.gov

π-Interactions: The aromatic thiophene ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues of the target protein, further stabilizing the complex. mdpi.com

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. Studies on similar thiophene derivatives have reported binding affinities ranging from -7.1 to -7.8 kcal/mol against bacterial proteins, indicating stable and favorable interactions. researchgate.net

| Thiophene Carboxamide Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogue | β-lactamase (E. coli) | 6N9K | Not Specified | S130, P167, S237 |

| 5-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)thiophene-2-carboxamide | Tubulin | 6XER | Not Specified | K-350 |

| Generic Thiophene Derivatives | Salmonella typhi receptor | Not Specified | -7.1 to -7.8 | Not Specified |

| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of thiophene derivatives to understand the structural requirements for their biological activities, such as selective COX-2 inhibition and c-Jun NH2-terminal kinase-1 (JNK1) inhibition. nih.govbrieflands.com These studies identify key molecular descriptors that influence a compound's potency.

Significant descriptors often identified in QSAR models for thiophene derivatives include:

Electronic Descriptors: Properties like partial charges and dipole moments are crucial, as they govern the ability of the molecule to form electrostatic and hydrogen bond interactions. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor that relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Steric/Shape Descriptors: Molecular shape and size influence how well a compound fits into a binding site. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold. mdpi.com For a series of thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed with high predictive power, indicated by strong cross-validated correlation coefficients (q²) of 0.818 and 0.801, respectively. mdpi.com Such models can guide the rational design of more potent analogs of N-(4-methylpentyl)thiophene-2-carboxamide by suggesting modifications that enhance favorable properties.

| QSAR Study Focus | Model Type | Key Descriptor Types | Statistical Metric (Example) | Significance |

|---|---|---|---|---|

| Diaryl Thiophen Derivatives as COX-2 Inhibitors | 2D-QSAR | Partial Charge, Shape, Hydrophobicity (LogP), Electronic (TPSA) | Not Specified | Identified key physicochemical properties contributing to selective COX-2 inhibition. |

| Thieno-pyrimidine Derivatives as Breast Cancer Inhibitors | 3D-QSAR (CoMFA) | Steric, Electrostatic | q² = 0.818, r² = 0.917 | Provided a robust model to predict the inhibitory activity and guide structural modifications. |

| Thiophene Derivatives as JNK1 Inhibitors | 2D-QSAR | Topological, Dipole Moment, Verloop L | Not Specified | Deciphered the importance of specific structural features for JNK1 inhibitory profile. |

Theoretical Chemical Studies for Electronic Properties and Reactivity Prediction

Theoretical chemical studies, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For thiophene carboxamide derivatives, theoretical studies reveal important electronic features. The thiophene ring is inherently electron-rich due to the sulfur atom's lone pairs contributing to the π-system. mdpi.com However, when conjugated with the electron-withdrawing carboxamide group, the electron density across the molecule is redistributed. mdpi.com This modulation is critical for its interaction with biological targets.

Key parameters from theoretical studies include:

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Theoretical Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons in a reaction. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for molecular interactions. |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and binding interactions. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For N-(4-methylpentyl)thiophene-2-carboxamide, distinct signals would be expected for the protons on the thiophene (B33073) ring, the N-H proton of the amide, and the various protons along the 4-methylpentyl chain. The splitting patterns (multiplicity) of these signals would help establish the connectivity between adjacent carbons.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including those in the thiophene ring, the carbonyl carbon of the amide, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands, including:

A strong absorption for the C=O (carbonyl) stretch of the amide group.

An absorption corresponding to the N-H stretch of the amide.

Absorptions related to C-H bonds in both the aromatic (thiophene) and aliphatic (methylpentyl) parts of the molecule.

Vibrations characteristic of the C-S bond within the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. By determining the mass-to-charge ratio (m/z) to several decimal places, HRMS can be used to deduce the precise elemental composition of this compound, confirming its molecular formula (C₁₁H₁₇NOS). This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. nih.gov

Table 1: Predicted Spectroscopic Data for this compound (Note: This table is predictive and based on the analysis of similar structures, as direct experimental data is not publicly available.)

| Technique | Predicted Observation | Structural Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 7-8 ppm) | Protons on the thiophene ring |

| Signal for amide proton (δ ~8-9 ppm) | N-H proton of the carboxamide | |

| Signals in the aliphatic region (δ 0.8-3.5 ppm) | Protons of the 4-methylpentyl group | |

| ¹³C NMR | Signal for carbonyl carbon (δ ~160-170 ppm) | C=O of the carboxamide |

| Signals for aromatic carbons (δ ~120-140 ppm) | Carbons of the thiophene ring | |

| Signals for aliphatic carbons (δ ~10-40 ppm) | Carbons of the 4-methylpentyl group | |

| IR | Strong band at ~1640-1680 cm⁻¹ | C=O stretching vibration |

| Band at ~3200-3400 cm⁻¹ | N-H stretching vibration | |

| HRMS | Exact mass peak corresponding to [M+H]⁺ | Confirmation of molecular formula C₁₁H₁₇NOS |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is essential for separating a compound from impurities, byproducts, or other components in a mixture. This is critical for assessing the purity of a synthesized batch and for isolating the pure compound for further analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A sample is passed through a column packed with a stationary phase under high pressure.

Purity Assessment: By using a suitable mobile phase and a detector (such as a UV detector, which would be effective due to the thiophene chromophore), a chromatogram is produced. The presence of a single, sharp peak would indicate a high degree of purity, while multiple peaks would signify the presence of impurities. The area of the main peak relative to the total area of all peaks allows for quantification of the purity level.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the volatility of this compound may be limited, GC could potentially be used for its analysis. The sample is vaporized and passed through a column.

Purity and Isolation: Similar to HPLC, GC separates components based on their interaction with the stationary phase and their boiling points. It is highly effective for detecting volatile impurities that might be present from the synthesis process.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Principle | Application for this Compound |

| HPLC | Separation in a liquid mobile phase under high pressure | Primary method for purity assessment and quantification. |

| GC | Separation of volatile components in a gaseous mobile phase | Analysis of volatile impurities; applicability depends on the compound's thermal stability. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying trace amounts of a compound in complex matrices, such as biological fluids or environmental samples.

The HPLC first separates the components of the mixture.

The eluent from the HPLC is then directed into a mass spectrometer (MS), which ionizes the molecules and separates them based on their m/z ratio, confirming the presence of the target compound.

In tandem MS (MS/MS), a specific ion (the parent ion) corresponding to this compound is selected and fragmented, creating a unique pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for unambiguous identification and quantification, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but uses gas chromatography for the initial separation.

The GC separates volatile components.

The separated compounds are then introduced into the MS for detection.

The resulting mass spectrum provides a fragmentation pattern that can be compared against spectral libraries for positive identification. This makes GC-MS a definitive method for identifying unknown components in a sample, provided they are amenable to GC analysis.

These hyphenated methods are the gold standard for trace-level analysis and are crucial in fields ranging from drug metabolism studies to environmental monitoring.

Future Research Directions and Open Questions

Rational Design of Next-Generation N-(4-methylpentyl)thiophene-2-carboxamide Analogs

The rational design of new analogs based on the this compound scaffold is a promising area for future research. By systematically modifying its chemical structure, it may be possible to enhance its biological activity, selectivity, and pharmacokinetic properties. Drawing inspiration from structure-activity relationship (SAR) studies on other thiophene (B33073) carboxamides, several strategies could be employed. For instance, modifications to the thiophene ring, the carboxamide linker, and the N-alkyl substituent could be explored to probe the chemical space around this core structure.

Key research questions in this area include:

How do substitutions on the thiophene ring affect the compound's biological activity?

What is the optimal length and branching of the N-alkyl chain for specific biological targets?

Can the introduction of additional functional groups enhance target binding and selectivity?

Computational modeling and molecular docking studies could play a pivotal role in predicting the binding affinities of designed analogs to various biological targets, thereby guiding synthetic efforts. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The thiophene carboxamide scaffold is known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govresearchgate.net Future research should, therefore, focus on screening this compound and its newly synthesized analogs against a broad panel of biological targets to identify novel therapeutic opportunities.

High-throughput screening assays could be utilized to assess the compound's activity against various enzymes, receptors, and ion channels. Promising hits from these screens would then warrant further investigation to elucidate their mechanism of action. The exploration of this compound's potential in therapeutic areas beyond those traditionally associated with thiophene carboxamides, such as neurodegenerative diseases or metabolic disorders, could also yield exciting discoveries.

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is crucial for enabling their further study and potential commercialization. While general methods for the synthesis of thiophene-2-carboxamides exist, often involving the coupling of a thiophene-2-carboxylic acid with an appropriate amine, there is room for improvement in terms of yield, cost-effectiveness, and environmental impact. nih.govnih.govnih.gov

Future research in this area could focus on:

The use of novel catalysts to improve reaction efficiency and reduce waste.

The development of one-pot synthesis procedures to streamline the manufacturing process.

The exploration of greener solvents and reaction conditions to minimize the environmental footprint of the synthesis.

These advancements would not only facilitate the laboratory-scale production of these compounds for research purposes but also lay the groundwork for their large-scale synthesis should they prove to be valuable as therapeutic agents or research tools.

Applications in Chemical Biology as Probes for Biological Systems

This compound and its analogs could also find utility as chemical probes for studying biological systems. By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, into the molecule, it may be possible to visualize its distribution within cells and identify its binding partners. These probes could be invaluable tools for understanding the compound's mechanism of action and for identifying novel biological targets.

Furthermore, photoaffinity labeling, a technique where a photoreactive group is incorporated into the molecule, could be employed to covalently link the compound to its biological target upon irradiation with light. Subsequent proteomic analysis can then be used to identify the labeled proteins, providing direct evidence of the compound's molecular interactions within a complex biological system.

Q & A

Q. What are the standard synthetic routes for N-(4-methylpentyl)thiophene-2-carboxamide, and how are the products characterized?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 4-methylpentylamine under peptide coupling conditions (e.g., using EDCl/HOBt or DCC as activators). Post-synthesis, full characterization is critical:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and alkyl chain protons (δ 0.8–1.6 ppm) to confirm regiochemistry .

- Infrared Spectroscopy (IR) : Validate amide bond formation via C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Chromatography : Use TLC or HPLC to assess purity (Rf ~0.5 in ethyl acetate/hexane) .

Q. How should researchers design experiments to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine-to-acid ratio) to drive coupling reactions to completion .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction rates .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for purification .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

- Methodological Answer :

- Multi-NMR Techniques : Combine ¹H, ¹³C, DEPT, and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous alkyl protons with carbon centers .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to identify discrepancies .

- X-ray Crystallography : Resolve absolute configuration if crystalline; use SHELXL for refinement and Mercury for visualization .

Q. What advanced computational and crystallographic techniques are critical for confirming the three-dimensional structure and electronic properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refinement with SHELXL provides bond lengths/angles (e.g., C-S bond ~1.70 Å in thiophene) .

- Electron Density Maps : Use Hirshfeld surfaces to analyze intermolecular interactions (e.g., C-H···π contacts) .

- Molecular Orbital Calculations : Perform DFT studies (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict reactivity .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify the 4-methylpentyl chain (e.g., branching, fluorination) and assess impact on bioactivity .

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., cholinesterase IC50 via Ellman’s method) .

- In Vivo Models : Use rodent models for pharmacokinetic studies (e.g., bioavailability, half-life) with LC-MS/MS quantification .

- Docking Studies : Simulate ligand-receptor interactions (AutoDock Vina) to rationalize SAR trends .

Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.